molecular formula C8H8N2O3 B12870326 5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid

5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid

Cat. No.: B12870326
M. Wt: 180.16 g/mol
InChI Key: ROKZZWJPDPYFNO-UHFFFAOYSA-N
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Description

5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atomIsoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide serves as the dipole . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic strategies. These methods aim to minimize waste and reduce the use of toxic reagents. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrile group can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the isoxazole ring, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid include other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanopropyl group and the carboxylic acid functionality can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-(2-cyanopropan-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-8(2,4-9)6-3-5(7(11)12)10-13-6/h3H,1-2H3,(H,11,12)

InChI Key

ROKZZWJPDPYFNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=NO1)C(=O)O

Origin of Product

United States

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